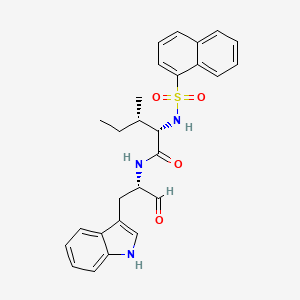
N2-Dimethylformamidine-2'-O-methyl-guanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2-Dimethylformamidine-2’-O-methyl-guanosine is a modified nucleoside with the molecular formula C14H20N6O5 and a molecular weight of 352.35 g/mol . It appears as a white to faint yellow powder and is known for its high purity, typically exceeding 97% . This compound is primarily used in the field of nucleic acid research and has significant applications in various scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-Dimethylformamidine-2’-O-methyl-guanosine involves the protection of the guanosine base followed by methylation and dimethylformamidine protection. One common synthetic route includes the use of 4,4’-dimethoxytrityl (DMT) as a protecting group for the 5’-hydroxyl group of guanosine . The reaction conditions typically involve the use of anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of N2-Dimethylformamidine-2’-O-methyl-guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-performance liquid chromatography (HPLC) for purification . The compound is stored at 2-8°C to maintain its stability and prevent degradation .
Chemical Reactions Analysis
Types of Reactions
N2-Dimethylformamidine-2’-O-methyl-guanosine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the dimethylformamidine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N2-formyl-2’-O-methyl-guanosine, while substitution reactions can produce various N2-substituted derivatives .
Scientific Research Applications
N2-Dimethylformamidine-2’-O-methyl-guanosine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N2-Dimethylformamidine-2’-O-methyl-guanosine involves its incorporation into nucleic acids, where it can influence the structure and function of RNA and DNA. The dimethylformamidine group can interact with specific molecular targets, affecting processes such as transcription and translation . The compound’s effects are mediated through pathways involving nucleic acid-binding proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
- N2-Dimethylformamidine-5’-O-(4,4’-dimethoxytrityl)-2’-O-methyl-guanosine
- N2-Dimethylformamidine-2’-O-methyl-adenosine
Uniqueness
N2-Dimethylformamidine-2’-O-methyl-guanosine is unique due to its specific modifications, which confer distinct properties such as enhanced stability and altered binding affinity to nucleic acid-binding proteins . These characteristics make it particularly valuable in nucleic acid research and therapeutic applications.
Properties
IUPAC Name |
N'-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O5/c1-19(2)5-16-14-17-11-8(12(23)18-14)15-6-20(11)13-10(24-3)9(22)7(4-21)25-13/h5-7,9-10,13,21-22H,4H2,1-3H3,(H,17,18,23)/t7-,9-,10-,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDQQTCFKBCWYFL-QYVSTXNMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







